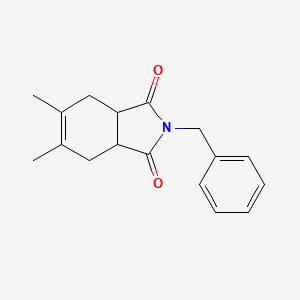

2-benzyl-5,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Description

2-benzyl-5,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives

Properties

IUPAC Name |

2-benzyl-5,6-dimethyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2/c1-11-8-14-15(9-12(11)2)17(20)18(16(14)19)10-13-6-4-3-5-7-13/h3-7,14-15H,8-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWHPATCRRWDZNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CC2C(C1)C(=O)N(C2=O)CC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-5,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the condensation of benzylamine with a suitable diketone, followed by cyclization and reduction steps.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-benzyl-5,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution reagents: Halogens (Cl2, Br2), alkylating agents (R-X)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzyl ketones, while reduction could produce more saturated isoindole derivatives.

Scientific Research Applications

Medicinal Chemistry

Research indicates that compounds similar to 2-benzyl-5,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione exhibit various pharmacological activities:

- Anticancer Activity : Studies have shown that isoindole derivatives can inhibit cancer cell proliferation. For instance, derivatives of isoindole have been synthesized and evaluated for their anticancer properties, demonstrating significant cytotoxic effects against different cancer cell lines .

- Anticonvulsant Properties : The compound's structural analogs have been assessed for anticonvulsant activity. In one study, isoindole derivatives displayed promising results in reducing seizure activity in animal models .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been explored in various studies:

- Bacterial Inhibition : Compounds based on isoindole structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies indicate that specific substitutions on the benzyl group enhance antibacterial activity .

Case Study 1: Anticancer Activity

A recent study synthesized several isoindole derivatives and tested their effects on human cancer cell lines. The results indicated that certain modifications to the isoindole structure significantly increased cytotoxicity. The most potent compound exhibited IC50 values in the low micromolar range against breast and lung cancer cells .

Case Study 2: Anticonvulsant Effects

In an experimental setup involving animal models induced with seizures, derivatives of the isoindole framework were administered. The results showed a marked reduction in seizure frequency and duration compared to control groups. The most effective derivative had a protection index suggesting it could be a candidate for further development as an anticonvulsant drug .

Comparative Analysis of Related Compounds

Mechanism of Action

The mechanism of action of 2-benzyl-5,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 2-benzyl-isoindole-1,3-dione

- 5,6-dimethyl-isoindole-1,3-dione

- 3a,4,7,7a-tetrahydro-isoindole-1,3-dione

Uniqueness

2-benzyl-5,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is unique due to its specific substitution pattern and structural features

Biological Activity

2-Benzyl-5,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant studies that highlight its significance in medicinal chemistry.

- Molecular Formula : C17H19NO2

- CAS Number : 145673-86-5

- Molecular Weight : 269.34 g/mol

- Structure : The compound features a tetrahydroisoindole core with a benzyl group and two methyl groups contributing to its unique reactivity and biological profile.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For example:

-

Inhibition of Cell Proliferation : Research has shown that derivatives of isoindole compounds can inhibit the proliferation of various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Compound Cell Line IC50 (µM) Compound A A431 (human epidermoid carcinoma) < 10 Compound B Jurkat (human T lymphocyte) 15 - Mechanism of Action : The biological activity is often attributed to interactions with specific proteins involved in cell survival pathways. For instance, molecular dynamics simulations suggest that these compounds can bind effectively to Bcl-2 proteins, which are crucial for regulating apoptosis .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that isoindole derivatives can exhibit broad-spectrum antibacterial effects:

-

Minimum Inhibitory Concentration (MIC) : Various derivatives have shown promising MIC values against both Gram-positive and Gram-negative bacteria.

Compound Bacterial Strain MIC (µg/mL) Compound C E. coli 6.25 Compound D S. aureus 12.5 - Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups on the phenyl ring has been linked to enhanced antimicrobial activity, suggesting that modifications to the structure can optimize efficacy .

Study 1: Anticancer Activity Assessment

A study conducted by researchers aimed at evaluating the cytotoxic effects of 2-benzyl derivatives on various cancer cell lines demonstrated significant growth inhibition compared to standard chemotherapeutics like doxorubicin. The research highlighted the importance of structural modifications in enhancing therapeutic efficacy.

Study 2: Antimicrobial Efficacy

In another investigation focused on the antimicrobial properties of isoindole derivatives, it was found that certain modifications led to improved activity against resistant strains of bacteria. This study emphasizes the potential for developing new antibiotics based on isoindole frameworks.

Q & A

Q. What scaling challenges arise in transitioning from lab-scale to pilot-scale synthesis?

- Methodological Answer : Address mass/heat transfer limitations using:

- Microreactors : Enhance mixing efficiency for exothermic reactions.

- Process Analytical Technology (PAT) : Implement inline NMR or Raman spectroscopy for real-time monitoring.

- Refer to CRDC guidelines for reactor design and membrane separation technologies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.